molecular formula C12H22BNO2 B14074617 (1S)-1-[(1R,2R,6S,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0(2),]decan-4-yl]ethan-1-amine

(1S)-1-[(1R,2R,6S,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0(2),]decan-4-yl]ethan-1-amine

Cat. No.: B14074617
M. Wt: 223.12 g/mol
InChI Key: AKMVYVLKQCECJH-LZMNGIARSA-N
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Description

(S)-BoroAla-(-)-Pinanediol is a chiral boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is known for its unique structure, which includes a boron atom bonded to an alanine derivative and a pinanediol moiety. The chirality of (S)-BoroAla-(-)-Pinanediol makes it a valuable tool in asymmetric synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-BoroAla-(-)-Pinanediol typically involves the reaction of a boronic acid with an alanine derivative in the presence of a pinanediol protecting group. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or platinum to facilitate the formation of the desired product. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the boronic acid.

Industrial Production Methods

In an industrial setting, the production of (S)-BoroAla-(-)-Pinanediol may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

(S)-BoroAla-(-)-Pinanediol undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced to form borohydrides.

    Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura cross-coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, sodium perborate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Coupling reagents: Palladium catalysts, base (e.g., potassium carbonate).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds, while oxidation reactions may produce boronic esters.

Scientific Research Applications

(S)-BoroAla-(-)-Pinanediol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a catalyst in asymmetric synthesis.

    Biology: Employed in the development of boron-containing drugs and as a probe for studying enzyme mechanisms.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which (S)-BoroAla-(-)-Pinanediol exerts its effects involves the interaction of the boronic acid group with various molecular targets. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in chemical biology. The compound’s chirality also allows it to participate in enantioselective reactions, targeting specific molecular pathways.

Comparison with Similar Compounds

(S)-BoroAla-(-)-Pinanediol can be compared with other boronic acid derivatives, such as:

  • Phenylboronic acid
  • Methylboronic acid
  • Vinylboronic acid

What sets (S)-BoroAla-(-)-Pinanediol apart is its chiral nature and the presence of the pinanediol moiety, which enhances its stability and reactivity in asymmetric synthesis. This uniqueness makes it a valuable compound in both academic research and industrial applications.

Properties

Molecular Formula

C12H22BNO2

Molecular Weight

223.12 g/mol

IUPAC Name

1-[(2R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine

InChI

InChI=1S/C12H22BNO2/c1-7(14)13-15-10-6-8-5-9(11(8,2)3)12(10,4)16-13/h7-10H,5-6,14H2,1-4H3/t7?,8?,9?,10?,12-/m1/s1

InChI Key

AKMVYVLKQCECJH-LZMNGIARSA-N

Isomeric SMILES

B1(OC2CC3CC([C@]2(O1)C)C3(C)C)C(C)N

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(C)N

Origin of Product

United States

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